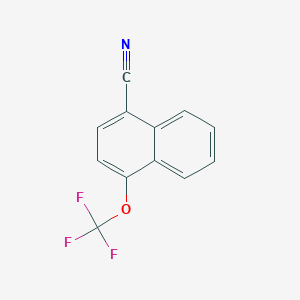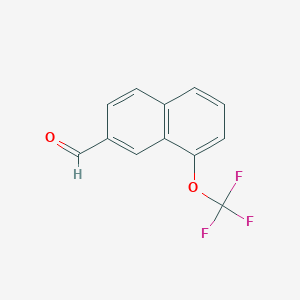
1-Pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines. This compound is characterized by the presence of a naphthalene ring substituted with two hydroxyl groups and a pentanone side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxynaphthalen-2-yl)pentan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dihydroxynaphthalene and pentan-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)pentanol.
Substitution: Formation of ethers or esters depending on the substituent.
Applications De Recherche Scientifique
1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydroxynaphthalen-2-yl)pentan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethylpentylone: Similar structure with an ethyl group instead of a pentanone side chain.
Dipentylone: Contains a dimethylamino group instead of hydroxyl groups.
4-Methylmethcathinone (Mephedrone): Similar cathinone structure with a methyl group on the aromatic ring
Uniqueness
1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one is unique due to the presence of both hydroxyl groups on the naphthalene ring and the pentanone side chain.
Propriétés
Numéro CAS |
61983-13-9 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
1-(3,4-dihydroxynaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C15H16O3/c1-2-3-8-13(16)12-9-10-6-4-5-7-11(10)14(17)15(12)18/h4-7,9,17-18H,2-3,8H2,1H3 |
Clé InChI |
JGTNYZOGDRPDPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)






![2-Phenylfuro[3,2-C]quinoline](/img/structure/B11870116.png)

![1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)



